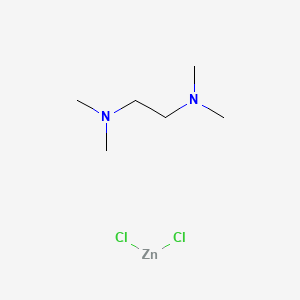

Dichloro(N,N,N',N'-tetramethylethylenediamine)zinc

Beschreibung

Dichloro(N,N,N',N'-tetramethylethylenediamine)zinc, commonly abbreviated as ZnCl₂/TMEDA, is a coordination complex where zinc(II) chloride is chelated by the bidentate ligand N,N,N',N'-tetramethylethylenediamine (TMEDA). Its molecular formula is C₆H₁₆N₂Cl₂Zn, with a molecular weight of 252.50 g/mol (CAS: 28308-00-1) . The TMEDA ligand enhances the stability and solubility of the complex in organic solvents, making it a versatile reagent in organic synthesis and materials science.

Eigenschaften

IUPAC Name |

dichlorozinc;N,N,N',N'-tetramethylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N2.2ClH.Zn/c1-7(2)5-6-8(3)4;;;/h5-6H2,1-4H3;2*1H;/q;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEHCCWCYFYMBQX-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN(C)C.Cl[Zn]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16Cl2N2Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40421952 | |

| Record name | N~1~,N~1~,N~2~,N~2~-Tetramethylethane-1,2-diamine--dichlorozinc (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40421952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28308-00-1 | |

| Record name | N~1~,N~1~,N~2~,N~2~-Tetramethylethane-1,2-diamine--dichlorozinc (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40421952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dichloro(N,N,N',N'-tetramethylethylenediamine)zinc | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The most common and straightforward method for preparing Dichloro(N,N,N',N'-tetramethylethylenediamine)zinc involves the direct reaction of zinc chloride with N,N,N',N'-tetramethylethylenediamine in an appropriate solvent under inert atmosphere conditions.

Reaction:

$$

\text{ZnCl}_2 + \text{N,N,N',N'-tetramethylethylenediamine} \rightarrow \text{this compound}

$$Typical Solvents: 1,4-dioxane, tetrahydrofuran (THF), or other ethereal solvents.

-

- Equimolar amounts of zinc chloride and TMEDA are mixed.

- The reaction is conducted under an inert atmosphere such as argon or nitrogen to prevent oxidation and moisture interference.

- Temperature is generally maintained at room temperature or slightly elevated to ensure complete complexation.

- The product precipitates as a solid, which is isolated by filtration and dried under vacuum.

This method yields a relatively pure complex that is stable under dry conditions but sensitive to moisture.

Preparation via Zinc Halide Complexes

According to research on zinc halide complexes, the zinc chloride used in the synthesis can be pre-coordinated with TMEDA to form a stable zinc halide-TMEDA complex. This complex can then be used as a starting material for further reactions or reductions.

-

- The zinc halide-TMEDA complex is less hygroscopic than anhydrous zinc halides alone, facilitating handling and storage.

- It serves as a convenient precursor for generating highly reactive zinc species by reduction.

Preparation of Zinc Halide-TMEDA Complex:

Zinc chloride is reacted with TMEDA in a suitable solvent under inert atmosphere, yielding the dichloro-TMEDA zinc complex directly.

Industrial Scale Preparation

Industrial production methods for this compound are generally based on the laboratory synthesis route but involve scaled-up quantities and optimized parameters to maximize yield and purity.

- Key Points:

- Use of high-purity zinc chloride and TMEDA.

- Strict exclusion of moisture and oxygen.

- Controlled temperature and mixing to ensure reproducible complexation.

- Purification steps such as recrystallization or solvent washing may be employed.

Although detailed industrial protocols are proprietary and less documented, the fundamental chemistry remains consistent with laboratory methods.

Summary Table of Preparation Methods

| Method | Reagents/Conditions | Advantages | Notes |

|---|---|---|---|

| Direct Complexation | ZnCl2 + TMEDA in 1,4-dioxane, inert gas | Simple, straightforward, high purity | Sensitive to moisture, requires inert atmosphere |

| Zinc Halide-TMEDA Complex Route | Pre-formed ZnCl2-TMEDA complex | Less hygroscopic, stable intermediate | Useful for further reductions or reactions |

| Reduction to Zerovalent Zinc | ZnCl2-TMEDA + Li/naphthalene, inert, low temp | Produces reactive zinc species | Not direct synthesis of dichloro-TMEDA zinc but related chemistry |

| Industrial Scale Synthesis | Scaled-up direct complexation | Optimized for yield and purity | Proprietary details scarce, follows lab principles |

Research Findings and Considerations

- The coordination of TMEDA to zinc chloride stabilizes the complex and facilitates its use in various organic transformations.

- The preparation under inert atmosphere and anhydrous conditions is critical to prevent hydrolysis and degradation.

- The complex is solid at room temperature with a melting point around 176–178 °C, indicating good thermal stability for handling and storage.

- The use of TMEDA complexes as precursors for reactive zinc species is well-documented, showing the versatility of this ligand in zinc chemistry.

- Research theses on organozinc compounds emphasize the importance of ligand coordination in controlling reactivity and selectivity in synthesis, which applies to this compound as well.

Analyse Chemischer Reaktionen

Types of Reactions: Dichloro(N,N,N’,N’-tetramethylethylenediamine)zinc primarily participates in substitution reactions due to the presence of labile chlorine atoms. It can also engage in coordination chemistry, forming complexes with various ligands.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as alkoxides, amines, and thiolates. These reactions typically occur under mild conditions, often at room temperature.

Coordination Reactions: Ligands such as phosphines, amines, and other donor molecules can coordinate with the zinc center, often requiring solvents like tetrahydrofuran or dichloromethane.

Major Products: The major products of these reactions depend on the nucleophile or ligand used. For example, substitution with an alkoxide would yield a zinc alkoxide complex, while coordination with a phosphine would form a zinc-phosphine complex.

Wissenschaftliche Forschungsanwendungen

Dichloro(N,N,N',N'-tetramethylethylenediamine)zinc(II), also referred to as (N,N,N',N'-Tetramethylethylenediamine)zinc(II) dichloride or ZnCl2-TMEDA, is a chemical compound with diverse applications in scientific research . It is widely utilized as a catalyst in organic reactions, enhancing reaction rates and selectivity, especially in synthesizing complex organic molecules .

General Information and Properties

this compound(II) has the molecular formula C6H16Cl2N2Zn and a molecular weight of 252.49 . It typically exists as a solid at room temperature and is sensitive to moisture . For storage, it is recommended to keep it in a cool, dark place, ideally below 15°C, and under an inert gas atmosphere .

Applications

this compound(II) is used across various scientific disciplines:

- Catalysis: Acts as an effective catalyst in various organic reactions, improving reaction rates and selectivity, particularly in synthesizing complex organic molecules .

- Coordination Chemistry: Employed in studying coordination compounds, helping researchers understand metal-ligand interactions, which are crucial in materials science and bioinorganic chemistry .

- Organic Synthesis: Plays a significant role in organic synthesis, especially in preparing pharmaceuticals and agrochemicals, because of its ability to stabilize reactive intermediates .

- Electrochemistry: Applied in electrochemical studies to potentially improve the efficiency of electrochemical cells and batteries, contributing to advancements in energy storage technologies .

- Nanotechnology: Used in synthesizing metal nanoparticles, which have applications in catalysis, drug delivery, and imaging .

- Cross-Coupling Reactions: Functions as a catalyst in organic synthesis, specifically in cross-coupling reactions and carbon-carbon bond formations. TMEDA (N,N,N',N'-tetramethylethylenediamine) is critical in Zinc-mediated cross-couplings between two halides .

Scientific Research Applications

Dichloro(N,N,N’,N’-tetramethylethylenediamine)zinc has found use in non-aqueous solubility applications, such as recent solar energy and water treatment research.

Safety and Handling

Wirkmechanismus

The mechanism by which Dichloro(N,N,N’,N’-tetramethylethylenediamine)zinc exerts its effects involves the coordination of the zinc center with various ligands. The zinc atom acts as a Lewis acid, accepting electron pairs from donor molecules. This coordination can activate substrates for further chemical reactions, facilitating processes such as nucleophilic substitution and cross-coupling .

Vergleich Mit ähnlichen Verbindungen

Structural and Ligand-Based Comparisons

Zinc Chloride (ZnCl₂)

- Stability: ZnCl₂ is hygroscopic and challenging to handle, whereas ZnCl₂/TMEDA is air-stable and non-hygroscopic .

- Reactivity : TMEDA modulates zinc’s Lewis acidity, enabling selective reactions. For example, ZnCl₂/TMEDA avoids side reactions in aldol processes that ZnCl₂ alone might promote .

Zinc Dithiocarbamate-TMEDA Complexes

- Structure: Bis(1,2,3,4-tetrahydroquinolinecarbodithioato-S,S′)(TMEDA)zinc(II) features a distorted tetrahedral geometry with two dithiocarbamate ligands and TMEDA .

- Applications : Used in single-source precursors for metal sulfides, contrasting with ZnCl₂/TMEDA’s role in organic synthesis. Dithiocarbamate ligands enhance thermal stability, enabling high-temperature material synthesis .

Zinc Xanthate-TMEDA Complexes

- Morphology Control: Replacing TMEDA with pyridine in zinc xanthate complexes alters the stoichiometry and crystallinity of ZnS nanomaterials, demonstrating ligand-dependent control over material properties .

Comparison with Other TMEDA-Metal Complexes

Cadmium-TMEDA Complexes

- Toxicity : Cadmium analogs (e.g., bis(dithiocarbamato)cadmium(II)-TMEDA) are more toxic than zinc-based complexes, limiting their industrial use .

- Coordination Geometry : Cadmium’s larger ionic radius results in distinct bond lengths and angles compared to zinc complexes .

Lithium-TMEDA Complexes

- Coordination Environment : Lithium aluminate-TMEDA complexes exhibit tetrahedral coordination, similar to ZnCl₂/TMEDA, but with interactions between lithium and counterion oxygen atoms, leading to lower symmetry .

Performance in Catalytic Reactions

Biologische Aktivität

Dichloro(N,N,N',N'-tetramethylethylenediamine)zinc (ZnCl-TMEDA) is a zinc complex that has garnered attention in the field of medicinal chemistry due to its potential biological activities. The compound is characterized by its unique coordination environment and the presence of the tetramethylethylenediamine ligand, which enhances its solubility and biological interaction capabilities.

- Molecular Formula : CHClNZn

- Molar Mass : 227.09 g/mol

- Melting Point : 176-178 °C

- Appearance : White to off-white crystalline solid

The biological activity of ZnCl-TMEDA can be attributed to the following mechanisms:

- Metal Ion Coordination : The zinc ion in the complex can interact with various biomolecules, including proteins and nucleic acids, potentially altering their structure and function.

- Antimicrobial Activity : Zinc complexes have shown promising antimicrobial properties, likely due to their ability to disrupt bacterial cell membranes and interfere with metabolic processes.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of ZnCl-TMEDA against various pathogens. The results indicated significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi.

Case Study: Antimicrobial Efficacy

A comparative study was conducted to assess the Minimum Inhibitory Concentration (MIC) of ZnCl-TMEDA against selected bacteria:

| Compound | MIC (µM) | Target Organisms |

|---|---|---|

| ZnCl-TMEDA | 0.5 | Staphylococcus aureus |

| 0.8 | Escherichia coli | |

| 1.0 | Candida albicans | |

| Ciprofloxacin (control) | 0.25 | Staphylococcus aureus |

| 0.5 | Escherichia coli |

The results demonstrate that ZnCl-TMEDA exhibits antimicrobial properties comparable to those of standard antibiotics, suggesting its potential for therapeutic applications.

Cytotoxicity Studies

While evaluating the biological activity, it is crucial to assess cytotoxicity. In vitro studies have indicated that ZnCl-TMEDA has a relatively low cytotoxic profile at therapeutic concentrations, making it a candidate for further development.

Cytotoxicity Results

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 50 |

| MCF-7 | 45 |

| HepG2 | 60 |

These findings suggest that while ZnCl-TMEDA is effective against microbial pathogens, it maintains a level of safety in mammalian cells.

Structure-Activity Relationship

The biological activity of ZnCl-TMEDA can also be linked to its structural features:

- Coordination Geometry : The tetrahedral geometry around the zinc ion allows for optimal interaction with biological targets.

- Ligand Flexibility : The tetramethylethylenediamine ligand provides flexibility, enhancing the compound's ability to adapt to different biological environments.

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing dichloro(N,N,N',N'-tetramethylethylenediamine)zinc with high purity?

- Methodological Answer : The compound is typically synthesized by reacting anhydrous zinc chloride (ZnCl₂) with N,N,N',N'-tetramethylethylenediamine (TMEDA) in a 1:1 molar ratio under inert atmosphere. A solvent like tetrahydrofuran (THF) or methanol is used to ensure solubility and prevent hydrolysis. Stirring at room temperature for 4–6 hours yields a crystalline product, which is filtered, washed with cold ether, and dried under vacuum . Purity (>98%) is confirmed via elemental analysis and NMR spectroscopy.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this complex?

- Methodological Answer :

- FTIR : Identifies ligand coordination via shifts in C-N stretching (1,150–1,250 cm⁻¹) and Zn-Cl vibrations (280–320 cm⁻¹) .

- NMR : ¹H NMR in CDCl₃ shows distinct methyl group signals (δ 2.2–2.5 ppm) for TMEDA, confirming bidentate coordination .

- X-ray crystallography : Resolves the tetrahedral geometry around Zn²⁺, with bond lengths of Zn-Cl (~2.2 Å) and Zn-N (~2.0 Å) (see Example Structure Table below) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : TMEDA is hygroscopic, flammable, and corrosive. Store the complex under argon at ambient temperature to prevent decomposition . Use PPE (gloves, goggles) and work in a fume hood. Spills should be neutralized with sand or vermiculite, not water, to avoid exothermic reactions .

Advanced Research Questions

Q. How can discrepancies in reported coordination geometries (tetrahedral vs. distorted octahedral) be resolved experimentally?

- Methodological Answer : Structural variations arise from solvent polarity, counterions, or ligand excess. To resolve discrepancies:

- Variable-temperature XRD : Assess thermal effects on geometry.

- Solvent screening : Compare structures synthesized in polar (DMSO) vs. non-polar (toluene) solvents.

- Ligand ratio titration : Excess TMEDA may induce higher coordination numbers (e.g., 5-coordinate intermediates detected via EXAFS) .

Q. What mechanistic role does this complex play in acrylamide polymerization, and how can catalytic efficiency be optimized?

- Methodological Answer : The Zn-TMEDA complex accelerates acrylamide polymerization by stabilizing radical intermediates. Optimize efficiency by:

- Co-initiator concentration : Adjust ammonium persulfate (APS) ratios (e.g., 0.1–1.0 mol%).

- Temperature control : Polymerization at 25–40°C balances reaction rate and gel stability.

- Ligand modification : Substitute TMEDA with bulkier ligands (e.g., N,N'-diethyl analogs) to study steric effects on catalytic activity .

Q. How do electronic properties of the ligand influence the Lewis acidity of the zinc center in cross-coupling reactions?

- Methodological Answer : TMEDA’s strong σ-donor ability enhances Zn²⁺ Lewis acidity, facilitating substrate activation. Quantify via:

- Cyclic voltammetry : Measure redox potentials to correlate ligand donor strength with catalytic activity.

- DFT calculations : Compare charge distribution in Zn-TMEDA vs. Zn-EDTA complexes.

- Substrate scope testing : Evaluate reactivity in Kumada couplings (e.g., aryl chlorides vs. bromides) .

Key Research Challenges

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.